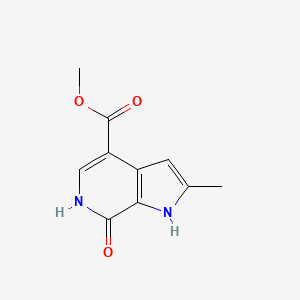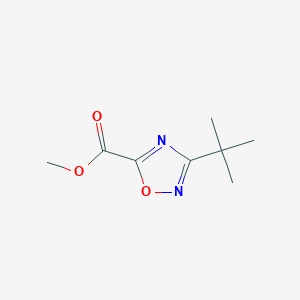
Tris(N,N'-di-i-propylformamidinato)yttrium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a chemical compound with the molecular formula C21H45N6Y . It is a light beige-yellow solid and is air and moisture sensitive .
Molecular Structure Analysis
The molecular structure of Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is represented by the formula C21H45N6Y . The molecular weight of the compound is 470.53 .Chemical Reactions Analysis
Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% has been used as a precursor in a water-assisted thermal atomic layer deposition (ALD) process for the fabrication of high-quality Y2O3 thin films . This precursor exhibits distinct advantages such as improved chemical and thermal stability over the existing Y2O3 ALD precursors .Physical and Chemical Properties Analysis
Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a light beige-yellow solid . It is air and moisture sensitive . The molecular weight of the compound is 470.53 .Safety and Hazards
Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is classified as a skin irritant and can cause serious eye irritation . It is recommended to handle it under inert gas and to wear protective gloves, eye protection, and face protection when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Future Directions
Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% has shown promise as a precursor in the fabrication of high-quality Y2O3 thin films, which are used in various applications . Its improved chemical and thermal stability make it a valuable compound for future research and development in this area .
Mechanism of Action
Target of Action
Tris(N,N’-di-i-propylformamidinato)yttrium(III) is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary target is the surface of substrates where it is used to deposit thin films of yttrium oxide (Y2O3) .
Mode of Action
The compound interacts with its target (the substrate surface) through a water-assisted thermal ALD process . It exhibits improved chemical and thermal stability over existing Y2O3 ALD precursors . This leads to excellent thin film characteristics, including smoothness, homogeneity, and polycrystallinity .
Biochemical Pathways
These films are used in various applications, including as a potential gate dielectric in metal oxide semiconductor field effect transistors (MOSFETs), protective coatings, and waveguides in solid-state lasers .
Pharmacokinetics
Its properties such as high volatility and intrinsic reactivity are crucial for its function in the ald process .
Result of Action
The use of Tris(N,N’-di-i-propylformamidinato)yttrium(III) in the ALD process results in the deposition of high-quality Y2O3 thin films . These films exhibit a high relative permittivity and a large direct band gap, making them useful in various applications . For instance, they meet the requirements of gate oxides for complementary metal-oxide-semiconductor (CMOS) based applications .
Action Environment
The action of Tris(N,N’-di-i-propylformamidinato)yttrium(III) is influenced by environmental factors such as temperature and the presence of water . The compound is used in a wide temperature range of 150 °C to 325 °C in a water-assisted thermal ALD process . It is also noted to be air sensitive and moisture sensitive .
Properties
IUPAC Name |
propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYHKDAOQFECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N6Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)




![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)
![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)






